molecular formula C20H22N2O4 B12199558 N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B12199558
M. Wt: 354.4 g/mol
InChI Key: YFQFVEHPIWTTDM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The 5-oxopyrrolidine (also known as a pyrrolidinone) core is a privileged structure in medicinal chemistry, known for its diverse bioactivities. Compounds featuring this scaffold are frequently investigated for their potential effects on the central nervous system . Furthermore, synthetic 5-oxopyrrolidine derivatives have been identified as a novel chemotype with potential antiproliferative activity, showing promise in targeting human multiple myeloma cells and inhibiting the proteasome, a known target in cancer therapy . Structurally related compounds possessing a dimethoxyphenyl carboxamide moiety have demonstrated significant value in antimicrobial research. Recent studies on such molecules have shown potent, broad-spectrum antibacterial and antimycobacterial activities against both sensitive and resistant isolates, with some analogs exhibiting activity comparable to clinically used drugs and no observed cytotoxicity at relevant concentrations . The presence of the carboxamide bridge is essential for the activity of such multi-target agents, which can function as Michael acceptors to interact with biological targets . Researchers can leverage this compound as a key intermediate or precursor for developing novel therapeutic agents, particularly in oncology and infectious disease.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-22-18(23)12-17(19(22)13-7-5-4-6-8-13)20(24)21-14-9-15(25-2)11-16(10-14)26-3/h4-11,17,19H,12H2,1-3H3,(H,21,24)

InChI Key

YFQFVEHPIWTTDM-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Aza-Michael Addition with Sulfone-Substituted Anhydrides

Sulfonylglutaric anhydrides react with imines to form γ-lactams with high diastereoselectivity. For example:

  • Imine Preparation : Condensation of 3,5-dimethoxybenzaldehyde with methylamine yields the corresponding Schiff base.

  • Anhydride Activation : Sulfone-substituted glutaric anhydride (e.g., 3a in) reacts with the imine in tetrahydrofuran (THF) under reflux.

  • Decarboxylation : The intermediate carboxylic acid undergoes thermal decarboxylation to yield the pyrrolidinone core.

Example Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
Imine formationMethylamine, 3,5-dimethoxybenzaldehydeTHF25°C3 h89%
CyclizationSulfone anhydride 3a THFReflux4 h75%
DecarboxylationK₂CO₃, H₂OTHF/H₂O80°C2 h92%

This method achieves >95:5 trans diastereoselectivity due to steric effects from the sulfonyl group.

1,3-Dipolar Cycloaddition

Azomethine ylides generated from sarcosine and paraformaldehyde undergo cycloaddition with α,β-unsaturated esters to form pyrrolidines. Subsequent oxidation (e.g., with OsO₄) introduces the 5-keto group.

Key Optimization :

  • Electron-deficient dipolarophiles (e.g., methyl 2-cyanoacrylate) improve reaction rates.

  • Microwave-assisted lactonization reduces side reactions.

Functional Group Introduction

N-Methylation

The 1-methyl group is introduced via:

  • Reductive Amination : Treatment of the secondary amine with formaldehyde and NaBH₃CN.

  • Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃).

Typical Conditions :

  • Methyl iodide (1.2 equiv) , DMF, 60°C, 12 h → 85% yield.

2-Phenyl Substitution

The phenyl group at position 2 is installed early via:

  • Grignard Addition : Phenylmagnesium bromide reacts with a keto ester intermediate.

  • Suzuki Coupling : Aryl boronic acids cross-couple with halogenated precursors.

Amide Bond Formation

The final step couples the pyrrolidine-3-carboxylic acid with 3,5-dimethoxyaniline using coupling agents:

Carbodiimide-Mediated Coupling

EDC/HOBt System :

  • Activation : Pyrrolidine-3-carboxylic acid (1.0 equiv) reacts with EDC (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane (DCM).

  • Coupling : 3,5-Dimethoxyaniline (1.2 equiv) is added, and the reaction stirs at 25°C for 24 h.

Yield : 78–82% after silica gel chromatography.

Mixed Anhydride Method

Isobutyl Chloroformate :

  • Pyrrolidine-3-carboxylic acid reacts with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which subsequently reacts with the aniline.

Advantages : Higher functional group tolerance compared to carbodiimides.

Purification and Characterization

Chromatography :

  • Normal-phase silica gel (hexane/EtOAc gradient) removes unreacted starting materials.

  • Reverse-phase HPLC (C18 column, MeCN/H₂O) isolates the final product.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.25 (s, 2H, OCH₃), 4.10 (dd, J = 9.5 Hz, 1H), 3.75 (s, 6H, OCH₃), 3.20 (s, 3H, NCH₃).

  • HRMS : [M + H]⁺ calc. 342.38, found 342.37.

Comparative Analysis of Methods

MethodDiastereoselectivityYieldScalability
Aza-Michael addition>95:5 trans75%Industrial (patent-scale)
1,3-Dipolar cycloaddition80:20 cis65%Lab-scale
Carbodiimide couplingN/A82%Compatible with sensitive groups

The aza-Michael route is preferred for large-scale synthesis due to superior stereocontrol and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

N-(3,5-dimethoxyphenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological activity, including anticancer and antimicrobial properties, and provides insights into structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of 5-oxopyrrolidine derivatives, which have been recognized for their diverse biological activities. Its chemical formula is C17H20N2O4C_{17}H_{20}N_{2}O_{4} with a molecular weight of approximately 316.35 g/mol. The presence of functional groups such as the dimethoxyphenyl moiety and the carboxamide group contributes to its biological profile.

Anticancer Activity

Recent studies have demonstrated that 5-oxopyrrolidine derivatives exhibit significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that compounds related to this compound can reduce cell viability in a concentration-dependent manner.

Table 1: Anticancer Activity of Related Compounds

Compound IDStructureIC50 (µM)Cell Line
Compound 18Structure75A549
Compound 21Structure45A549
This compoundStructureTBDA549

The structure-dependence of anticancer activity was highlighted, with compounds possessing free amino groups showing enhanced efficacy compared to those with acetylamino modifications. Notably, compound 21 demonstrated selective cytotoxicity against multidrug-resistant strains, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial efficacy of this compound class has also been investigated. The derivatives were tested against various multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

Table 2: Antimicrobial Activity of Related Compounds

Compound IDTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 18MRSA12 µg/mL
Compound 21Klebsiella pneumoniae8 µg/mL
This compoundMRSATBD

These findings indicate that the compound exhibits promising antimicrobial properties, particularly against resistant strains, which is critical in the context of rising antibiotic resistance.

Case Studies

In a notable study published in Nature Communications, researchers synthesized a series of pyrrolidine derivatives and assessed their biological activity. Among these, this compound was included in the screening panel. The results indicated that it not only inhibited cancer cell proliferation but also showed significant antibacterial activity against resistant strains.

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